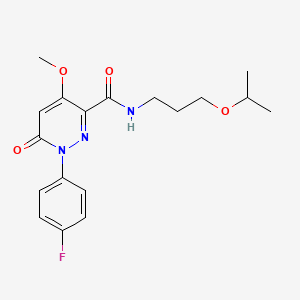
1-(4-fluorophenyl)-4-methoxy-6-oxo-N-(3-propan-2-yloxypropyl)pyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-fluorophenyl)-4-methoxy-6-oxo-N-(3-propan-2-yloxypropyl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C18H22FN3O4 and its molecular weight is 363.389. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(4-fluorophenyl)-4-methoxy-6-oxo-N-(3-propan-2-yloxypropyl)pyridazine-3-carboxamide is a pyridazine derivative that has garnered attention for its potential therapeutic applications. This compound is notable for its structural features, including a fluorophenyl group, a methoxy group, and a pyridazine core, which may contribute to its biological activities. This article provides a detailed overview of the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C19H22FN3O3
- Molecular Weight : 357.39 g/mol
Pharmacological Effects
Research indicates that this compound exhibits a range of biological activities, primarily focusing on its potential as an inhibitor of monoamine oxidase (MAO) enzymes. MAO enzymes play critical roles in the metabolism of neurotransmitters and are implicated in various neurodegenerative disorders.
Table 1: Summary of Biological Activities
| Activity | Description |
|---|---|
| MAO Inhibition | Selective inhibition of MAO-A and MAO-B, with implications for neuroprotection. |
| Anticancer Potential | Exhibits cytotoxic effects on cancer cell lines. |
| Neuroprotective Effects | Potential to protect neuronal cells from oxidative stress. |
The mechanism by which this compound exerts its effects primarily involves the inhibition of MAO enzymes. The compound has been shown to bind competitively to the active sites of these enzymes, leading to increased levels of neurotransmitters such as serotonin and dopamine in the brain.
In vitro studies have demonstrated that the compound acts as a reversible inhibitor of MAO-B with an IC50 value indicating high potency. Additionally, molecular docking studies suggest favorable interactions between the compound and the active sites of MAO enzymes, further supporting its role as a selective inhibitor.
Study 1: Inhibition of MAO-B
A study published in Journal of Medicinal Chemistry evaluated several pyridazine derivatives for their MAO inhibitory activities. The results indicated that this compound exhibited significant inhibition against MAO-B with an IC50 value comparable to established inhibitors.
Study 2: Cytotoxicity in Cancer Cell Lines
In another study focused on anticancer properties, this compound was tested against various cancer cell lines including A549 (lung cancer) and MCF-7 (breast cancer). The results showed that the compound induced apoptosis in cancer cells while exhibiting minimal cytotoxicity towards normal fibroblast cells, highlighting its potential therapeutic index.
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-methoxy-6-oxo-N-(3-propan-2-yloxypropyl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O4/c1-12(2)26-10-4-9-20-18(24)17-15(25-3)11-16(23)22(21-17)14-7-5-13(19)6-8-14/h5-8,11-12H,4,9-10H2,1-3H3,(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWFTXZCZJCEFKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1=NN(C(=O)C=C1OC)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














